4-(propan-2-yl)phenyl 1-ethyl-1H-pyrazole-3-carboxylate
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Overview
Description
4-(propan-2-yl)phenyl 1-ethyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a phenyl group substituted with an isopropyl group at the para position and an ethyl ester group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)phenyl 1-ethyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate hydrazines with β-keto esters. One common method involves the reaction of 4-(propan-2-yl)phenylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyrazole derivative. The reaction is usually carried out in ethanol or methanol as a solvent, with the addition of a catalytic amount of acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-yl)phenyl 1-ethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Studied for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(propan-2-yl)phenyl 1-ethyl-1H-pyrazole-3-carboxylate is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(propan-2-yl)phenyl 1-ethyl-1H-pyrazole-5-carboxylate: Similar structure but with the ester group at a different position on the pyrazole ring.
4-(propan-2-yl)phenyl 1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.
Uniqueness
4-(propan-2-yl)phenyl 1-ethyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group on the phenyl ring and the ethyl ester group on the pyrazole ring can affect its interaction with molecular targets, potentially leading to distinct pharmacological properties .
Properties
Molecular Formula |
C15H18N2O2 |
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Molecular Weight |
258.32g/mol |
IUPAC Name |
(4-propan-2-ylphenyl) 1-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-4-17-10-9-14(16-17)15(18)19-13-7-5-12(6-8-13)11(2)3/h5-11H,4H2,1-3H3 |
InChI Key |
WVAFMZGQWCVOLS-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=N1)C(=O)OC2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)OC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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